molecular formula C9H5BrF3NO B1445407 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile CAS No. 1381944-30-4

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile

Cat. No.: B1445407
CAS No.: 1381944-30-4
M. Wt: 280.04 g/mol
InChI Key: CPMGKPWSHGWONW-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C9H5BrF3NO It is a derivative of acetonitrile, where the phenyl ring is substituted with a bromine atom and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile typically involves the following steps:

    Bromination: The starting material, 2-(trifluoromethoxy)phenylacetonitrile, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form amines or alcohols.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are employed in the presence of an organic solvent such as tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of substituted phenylacetonitriles.

    Oxidation and Reduction: Formation of corresponding aldehydes, carboxylic acids, amines, or alcohols.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(trifluoromethoxy)phenylboronic acid
  • 2-Bromo-5-(trifluoromethoxy)phenylboronic acid
  • 2-(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

Uniqueness

2-[5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and trifluoromethoxy groups enhances its potential for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

2-[5-bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-1-2-8(15-9(11,12)13)6(5-7)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMGKPWSHGWONW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743026
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1381944-30-4
Record name [5-Bromo-2-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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